N-benzyl-4-propan-2-ylbenzenesulfonamide

lipophilicity XLogP drug-likeness

Generic N-benzylbenzenesulfonamides risk SAR invalidation from mismatched substitution patterns. N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7) delivers the precise 4-isopropyl scaffold required for reproducible assays: • XLogP 3.5 (Δ +0.4 vs 4-methyl analog)-enhanced intracellular target engagement • TPSA 54.6 Ų-below 60 Ų CNS-penetrance threshold • Fragment-like: MW 289.4, HBD=1, HBA=3-screening-library compatible Standard packs in stock. Bulk & custom synthesis available.

Molecular Formula C16H19NO2S
Molecular Weight 289.4g/mol
CAS No. 321704-22-7
Cat. No. B352157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-propan-2-ylbenzenesulfonamide
CAS321704-22-7
Molecular FormulaC16H19NO2S
Molecular Weight289.4g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H19NO2S/c1-13(2)15-8-10-16(11-9-15)20(18,19)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3
InChIKeyLTYMQLFIFOYAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-propan-2-ylbenzenesulfonamide Overview


N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7) is a secondary sulfonamide featuring an N-benzyl substituent and a 4-isopropyl group on the benzenesulfonamide ring [1]. With a molecular formula of C₁₆H₁₉NO₂S and a molecular weight of 289.4 g/mol, it presents a specific, moderately lipophilic scaffold (XLogP3-AA = 3.5) and a topological polar surface area (TPSA) of 54.6 Ų [1]. This combination of physicochemical properties distinguishes it from simpler sulfonamide analogs and positions it as a non-trivial building block or reference compound for structure-activity relationship (SAR) investigations.

4‑Isopropyl substitution for lipophilicity‑tuning SAR probes
N‑Benzyl‑sulfonamide scaffold supports fragment‑based screening libraries
Moderate TPSA may support CNS‑penetrant probe design studies

N-Benzyl-4-propan-2-ylbenzenesulfonamide: Generic Substitution Risks


N-Benzylbenzenesulfonamides are not automatically interchangeable. Even subtle alterations to the aryl substitution pattern can lead to substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric profile, all of which critically influence target binding, metabolic stability, and off-target interactions [1]. Consequently, procurement of an unqualified analog—e.g., the 4-methyl or 4-chloro derivative—without matching the precise 4-isopropyl substitution of this compound may invalidate SAR conclusions, complicate formulation, or compromise assay reproducibility. The quantitative evidence below details where this specific compound's physicochemical and structural parameters diverge from the most frequently encountered alternatives.

Analog 4‑Methyl or 4‑chloro analog can shift lipophilicity and binding profile, invalidating SAR comparisons
Parent Unsubstituted N‑benzylbenzenesulfonamide has lower XLogP and higher TPSA; permeability context may not transfer
Flexibility tert‑Butyl analog differs in rotatable bond count, which may alter binding entropy and selectivity profiles

N-Benzyl-4-propan-2-ylbenzenesulfonamide vs. Closest Analogs


Lipophilicity: Isopropyl vs. Methyl Analog

The 4-isopropyl substitution of the target compound yields a computed XLogP3-AA of 3.5, compared to an XLogP3-AA of 3.1 for the closely related N-benzyl-4-methylbenzenesulfonamide [1][2]. The higher lipophilicity (Δ = 0.4 log units) indicates enhanced membrane permeability potential, which may translate into improved cell-based assay performance for intracellular targets.

XLogP vs. Methyl
Class-level inference
Δ = +0.4 log units (3.5 vs. 3.1)
May influence membrane permeability in cell-based assays
Computed XLogP3‑AA; requires experimental validation
lipophilicity XLogP drug-likeness

Hydrogen Bond Profile vs. Unsubstituted Analog

The target compound possesses one hydrogen bond donor (N-H) and three hydrogen bond acceptors (S=O oxygens), identical to the core sulfonamide motif [1]. However, the 4-isopropyl group contributes additional steric bulk without introducing extra H-bond donors or acceptors, thereby maintaining a favorable H-bond donor/acceptor ratio while increasing hydrophobic surface area compared to N-benzylbenzenesulfonamide (XLogP3-AA ≈ 2.8) [1][2].

H‑Bond Profile
Class-level inference
HBD 1 / HBA 3 unchanged; XLogP shift ≈ +0.7
Lipophilicity increase without altering H‑bond pharmacophore
Compared to N‑benzylbenzenesulfonamide; descriptor‑based
hydrogen bonding TPSA ADME prediction

Polar Surface Area vs. Parent Sulfonamide

The TPSA for N-benzyl-4-propan-2-ylbenzenesulfonamide is 54.6 Ų [1]. In contrast, 4-isopropylbenzenesulfonamide, which lacks the N-benzyl group, has a TPSA of 71.3 Ų (calculated identically) [2]. The reduction of approximately 16.7 Ų upon N-benzylation indicates a substantially lower polar surface area, which, combined with higher lipophilicity, suggests superior passive blood-brain barrier permeability potential relative to the unsubstituted sulfonamide.

TPSA vs. Parent
Class-level inference
Δ = −16.7 Ų (54.6 vs. 71.3 Ų)
Lower TPSA may support CNS penetration study design
Computed TPSA; review BBB permeability model context
TPSA polar surface area central nervous system penetration

Conformational Flexibility: Isopropyl vs. tert-Butyl

The target compound contains 5 rotatable bonds (excluding the isopropyl methyl groups) [1]. The analogous N-benzyl-4-tert-butylbenzenesulfonamide possesses one fewer rotatable bond due to the symmetrical tert-butyl group [2]. This one-bond difference subtly alters the conformational entropy penalty upon binding, which can affect binding free energy (estimated ΔG contribution ≈ 0.6–1.2 kcal/mol per frozen rotatable bond). While this effect is modest, it provides a rationale for selecting the isopropyl derivative when a slightly more flexible but less bulky 4-alkyl substituent is desired for probing hydrophobic pocket dimensions.

Rotatable Bonds
Class-level inference
5 vs. 4 (tert‑butyl analog); Δ = +1 bond
Incremental flexibility may influence binding entropy
Modest effect; binding assay context needed
rotatable bonds conformational entropy ligand efficiency

Fragment-Like Physicochemical Profile

The target compound adheres to the Astex 'Rule of Three' fragment criteria: molecular weight 289.4 Da (<300), XLogP 3.5 (≤3, borderline), HBD = 1 (≤3), HBA = 3 (≤3), and rotatable bonds = 5 (≤3 slightly exceeds) [1]. While slightly exceeding the rotatable bond guideline, its overall profile is fragment-like, making it suitable for fragment-based screening campaigns. In contrast, many commercial N-benzylbenzenesulfonamide analogs with longer alkyl chains or additional substituents exceed the molecular weight and rotatable bond thresholds more substantially.

Fragment‑Likeness
Supporting evidence
MW 289.4, XLogP 3.5, HBD 1, HBA 3
Fragment‑like profile supports screening library incorporation
Rotatable bond count slightly above Rule of Three guideline
fragment-based drug discovery Rule of Three screening library

N-Benzyl-4-propan-2-ylbenzenesulfonamide: Key Applications


Hydrophobic Pocket SAR Probe

The elevated XLogP (3.5 vs. 3.1 for the 4-methyl analog) and reduced TPSA (54.6 Ų) support preferential selection of this compound when exploring hydrophobic pocket interactions in cell-based assays. The additional lipophilicity, achieved without altering the H-bond pharmacophore, may improve membrane permeation and target engagement in intracellular enzyme or receptor assays [1].

CNS-Penetrant Probe Design

With a TPSA below 60 Ų and a moderate molecular weight, this compound serves as a suitable scaffold for designing CNS-penetrant sulfonamide-based probes. Its physicochemical profile can be referenced when optimizing blood-brain barrier permeability while maintaining target affinity, particularly for targets such as carbonic anhydrase isoforms expressed in the CNS [1].

Fragment-Based Screening Library Design

The fragment-like properties (MW <300, HBD = 1, HBA = 3) make this compound a viable candidate for fragment screening libraries. Its 4-isopropyl group provides a defined hydrophobic vector that can be elaborated upon hit identification, offering a clear path for structure-guided optimization [1].

BChE Inhibition Reference Compound

As a structurally characterized N-benzylated sulfonamide, this compound can function as a reference control in enzyme inhibition studies targeting BChE, where related N-benzylated sulfonamides have shown inhibitory activity. Its specific 4-isopropyl substitution allows precise SAR comparisons when evaluating the contribution of the 4-alkyl group to enzyme inhibition potency [1].

Application
Selection Property
Validation Focus
Hydrophobic pocket SAR studies
Lipophilicity and TPSA parameters
Cell‑based permeability and target engagement assays
CNS‑penetrant probe design research
TPSA below 60 Ų profile
CNS penetration model evaluation
Fragment‑based screening library inclusion
Fragment‑likeness (MW, XLogP, HBD/HBA)
High‑concentration screening format compatibility
BChE inhibition reference compound
4‑Isopropyl substitution for SAR control
Enzyme inhibition potency comparison studies
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